

# Unveiling the Target of NSC111552: A Viral Methyltransferase Inhibitor

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## Compound of Interest

Compound Name: NSC111552

Cat. No.: B1664556

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[City, State] – [Date] – In the ongoing battle against viral diseases, the identification of novel therapeutic targets and the development of effective inhibitors are paramount. A significant advancement in this area is the characterization of **NSC111552**, a small molecule that has been identified as a potent inhibitor of viral methyltransferases (MTases), crucial enzymes for the replication and survival of a broad range of viruses. This in-depth technical guide provides a comprehensive overview of the target and mechanism of action of **NSC111552**, consolidating available data for researchers, scientists, and drug development professionals.

## Executive Summary

**NSC111552** has been demonstrated to be a direct inhibitor of viral methyltransferases, specifically targeting the S-adenosyl-L-methionine (SAM) binding site. By blocking this site, **NSC111552** prevents the transfer of methyl groups to the viral RNA cap, a process essential for viral RNA stability, translation, and evasion of the host's innate immune system. This inhibitory activity has been observed against the MTase of Dengue virus (DENV3) and is implicated in its antiviral effects against Zika virus (ZIKV) and SARS-CoV-2.

## Chemical Identity

Despite extensive searches of publicly available chemical databases, including PubChem and the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, the definitive chemical structure, IUPAC name, SMILES string, and CAS number for **NSC111552**

are not publicly available at this time. The compound is identified by its NCI identifier, **NSC111552**.

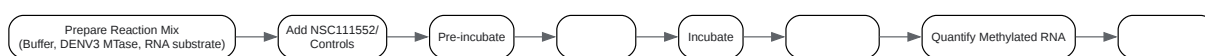
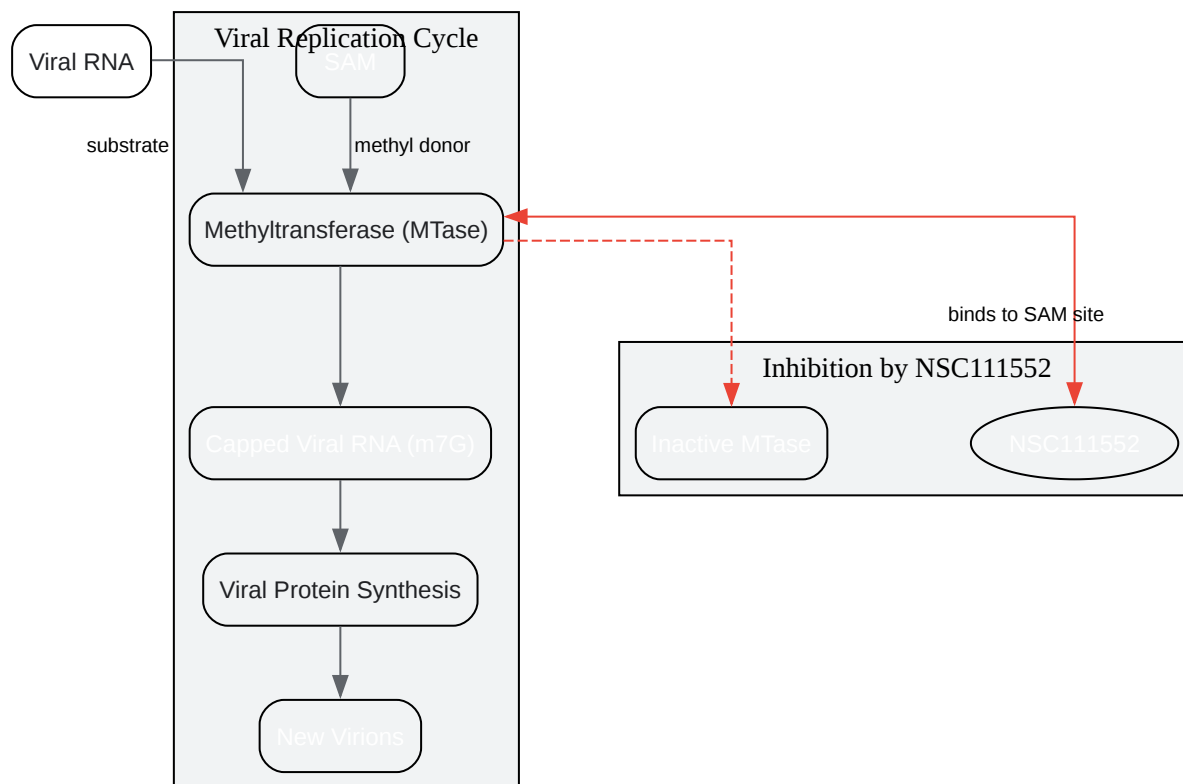
## Mechanism of Action: Targeting Viral Methyltransferase

**NSC111552** functions as a competitive inhibitor of the viral methyltransferase enzyme. The primary mechanism involves the displacement of the natural methyl donor, S-adenosyl-L-methionine (SAM), from its binding pocket on the enzyme. This inhibition disrupts the viral RNA capping process, which is a critical step in the life cycle of many viruses.

The viral RNA cap structure, typically a 7-methylguanosine (m7G) cap, is vital for several reasons:

- **Protection from Degradation:** The cap protects the viral RNA from degradation by host cell exonucleases.
- **Efficient Translation:** It is recognized by the host cell's translation machinery, allowing for the synthesis of viral proteins.
- **Immune Evasion:** The cap structure mimics host cell mRNA, helping the virus to avoid detection and destruction by the innate immune system.

By inhibiting the methyltransferase, **NSC111552** effectively stalls these processes, leading to a significant reduction in viral replication.



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